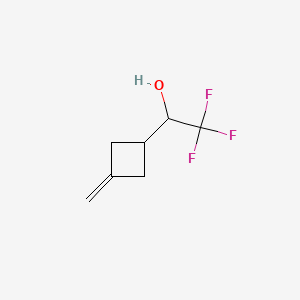
2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol is a fluorinated organic compound known for its unique chemical structure and properties. The presence of trifluoromethyl and cyclobutyl groups in its structure imparts significant reactivity and stability, making it a valuable compound in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol typically involves the reaction of a trifluoromethyl ketone with a cyclobutylidene derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The cyclobutylidene moiety may contribute to the compound’s stability and reactivity, facilitating its binding to enzymes or receptors.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
Uniqueness
2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and cyclobutylidene groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C7H9F3O |
|---|---|
分子量 |
166.14 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(3-methylidenecyclobutyl)ethanol |
InChI |
InChI=1S/C7H9F3O/c1-4-2-5(3-4)6(11)7(8,9)10/h5-6,11H,1-3H2 |
InChIキー |
PKZUFYJWJQCMFP-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(C1)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B13554094.png)
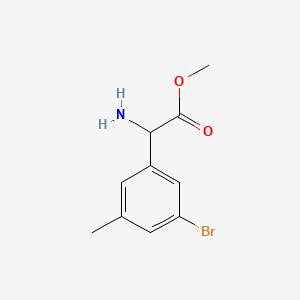
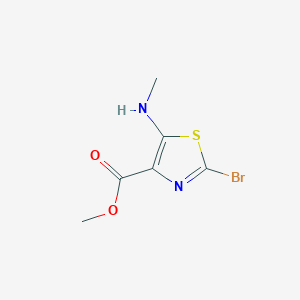
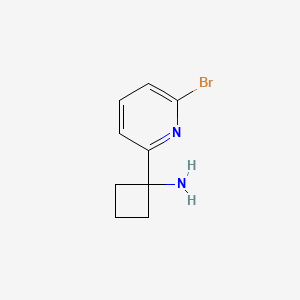
![2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B13554126.png)
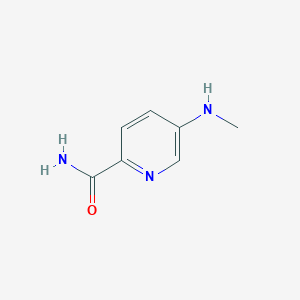
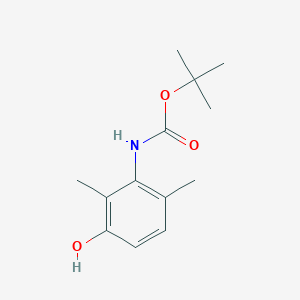

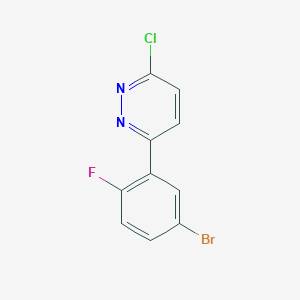
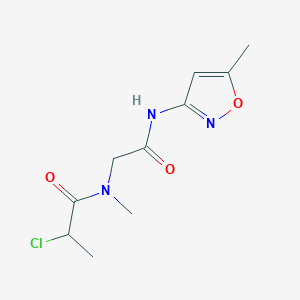
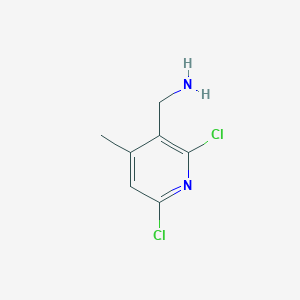
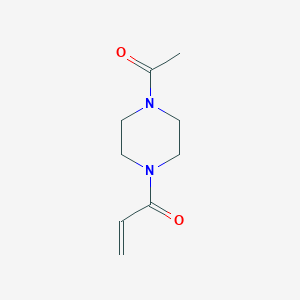
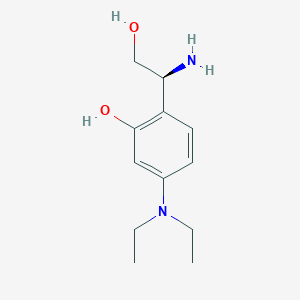
![1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride](/img/structure/B13554188.png)
